molecular formula C18H23N3O2S B2430679 N-(4-ethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide CAS No. 1210180-74-7

N-(4-ethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide

Cat. No.: B2430679
CAS No.: 1210180-74-7
M. Wt: 345.46
InChI Key: RFDRJKLUNYBQHO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide is a synthetic organic compound that features a piperazine ring substituted with an ethoxyphenyl group and a thiophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-ethoxyaniline, thiophene-3-carboxaldehyde, and piperazine.

    Step 1 Formation of Intermediate: The first step involves the reaction of 4-ethoxyaniline with thiophene-3-carboxaldehyde under acidic conditions to form an imine intermediate.

    Step 2 Reduction: The imine intermediate is then reduced using a suitable reducing agent like sodium borohydride to yield the corresponding amine.

    Step 3 Piperazine Coupling: The amine is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, N-(4-ethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, use of automated synthesis equipment, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction can occur at the carbonyl group of the carboxamide, potentially forming the corresponding amine.

    Substitution: The aromatic rings (both phenyl and thiophene) can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be used to study the interactions of piperazine derivatives with biological targets. It can serve as a probe to understand the binding mechanisms and activity of similar compounds in biological systems.

Medicine

Medically, compounds with similar structures have been investigated for their potential as therapeutic agents. This compound could be explored for its pharmacological properties, such as its ability to interact with neurotransmitter receptors or enzymes.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity. The ethoxyphenyl and thiophenylmethyl groups may enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide
  • N-(4-ethoxyphenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide
  • N-(4-ethoxyphenyl)-4-(benzyl)piperazine-1-carboxamide

Uniqueness

N-(4-ethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide is unique due to the presence of both the ethoxyphenyl and thiophenylmethyl groups. These groups can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability, potentially making it more effective or selective compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-2-23-17-5-3-16(4-6-17)19-18(22)21-10-8-20(9-11-21)13-15-7-12-24-14-15/h3-7,12,14H,2,8-11,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDRJKLUNYBQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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